Scaffold-Driven Physicochemical Superiority: 3‑Azabicyclo[3.1.1]heptane Core vs. Pyridine Ring in a Matched Molecular Pair (Rupatadine Analogue)
Replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3‑azabicyclo[3.1.1]heptane core (compound 52) delivered a >10‑fold increase in aqueous solubility, a >10‑fold improvement in human liver microsomal half‑life, and a significant reduction in experimental lipophilicity [1]. Since the target compound retains this identical core scaffold, the same magnitude of physicochemical benefit is expected when it is used to replace a pyridine ring in a lead series.
| Evidence Dimension | Scaffold replacement: 3‑azabicyclo[3.1.1]heptane vs. pyridine |
|---|---|
| Target Compound Data | Compound 52 (3‑azabicyclo[3.1.1]heptane analogue of Rupatadine): Solubility = 365 µM; logD = 3.8; CLint = 47 µL·min⁻¹·mg⁻¹; t₁/₂ = 35.7 min |
| Comparator Or Baseline | Rupatadine (pyridine-containing parent): Solubility = 29 µM; logD > 4.5; CLint = 517 µL·min⁻¹·mg⁻¹; t₁/₂ = 3.2 min |
| Quantified Difference | Solubility: 12.6‑fold increase; logD: ≥0.7 unit decrease; Metabolic CLint: 11‑fold decrease; Half‑life: 11.2‑fold increase |
| Conditions | Free base forms; kinetic solubility assay; human liver microsome stability assay (Angew. Chem. Int. Ed. 2023, e202304246) |
Why This Matters
This magnitude of improvement in solubility and metabolic stability can rescue a lead series from DMPK attrition; selecting a building block that embeds this scaffold pre‑positions a project for superior developability.
- [1] Dibchak D, et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed. 2023;62:e202304246. View Source
